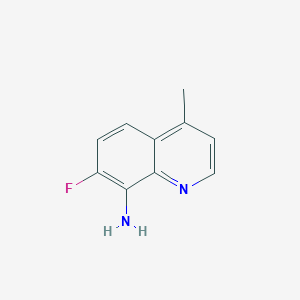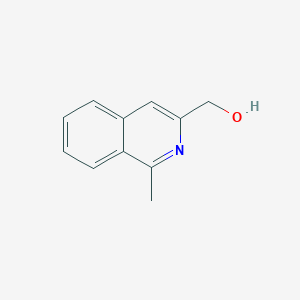
(1-Methylisoquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-3-yl)methanol typically involves the use of isoquinoline derivatives. One common method involves the reduction of 1-methylisoquinoline-3-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1-Methylisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: 1-Methylisoquinoline-3-carboxaldehyde or 1-Methylisoquinoline-3-carboxylic acid.
Reduction: 1-Methylisoquinolin-3-ylamine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
(1-Methylisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-3-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with receptors. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
1-Methylisoquinoline: A closely related compound with similar structural features but lacking the hydroxyl group.
3-Hydroxyisoquinoline: Another derivative of isoquinoline with a hydroxyl group at the 3-position but without the methyl group.
1-Methyl-3-phenylisoquinoline: A derivative with a phenyl group at the 3-position, which may exhibit different chemical and biological properties.
Uniqueness: (1-Methylisoquinolin-3-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the isoquinoline ring
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-methylisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-5-3-2-4-9(11)6-10(7-13)12-8/h2-6,13H,7H2,1H3 |
InChI Key |
GOIFOORQERIYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


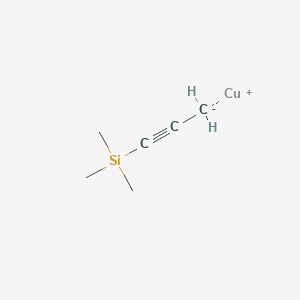
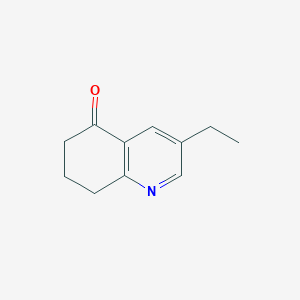
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
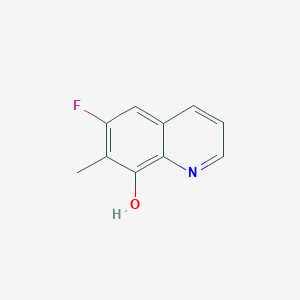
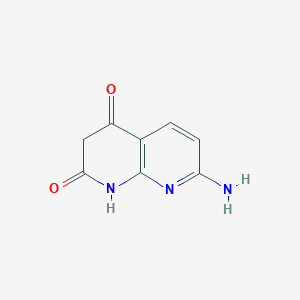
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
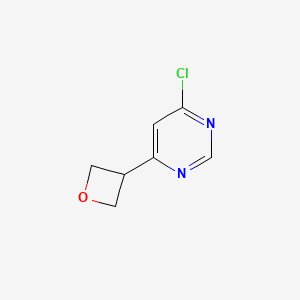
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)



